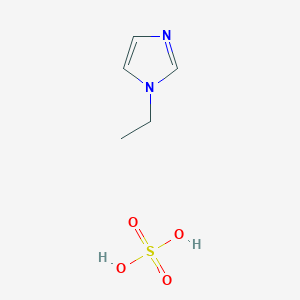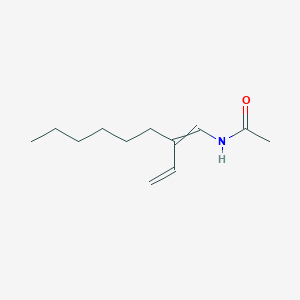
N-(2-Ethenyloct-1-EN-1-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethenyloct-1-en-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a long aliphatic chain with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethenyloct-1-en-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethenyloct-1-en-1-amine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as acetic acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethenyloct-1-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Ethenyloct-1-en-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Ethenyloct-1-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Prop-2-en-1-yl)acetamide
- N-Isopropylacetamide
- N,N-Dimethylacetamide
Uniqueness
N-(2-Ethenyloct-1-en-1-yl)acetamide is unique due to its long aliphatic chain with a double bond, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
650616-20-9 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
N-(2-ethenyloct-1-enyl)acetamide |
InChI |
InChI=1S/C12H21NO/c1-4-6-7-8-9-12(5-2)10-13-11(3)14/h5,10H,2,4,6-9H2,1,3H3,(H,13,14) |
Clave InChI |
DZSPHZDIBSXVLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CNC(=O)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


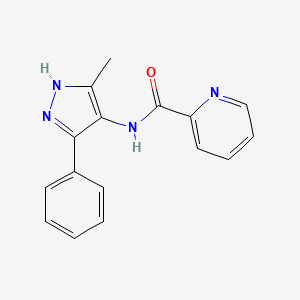
![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)
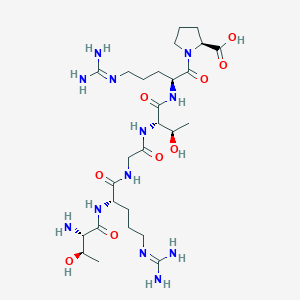
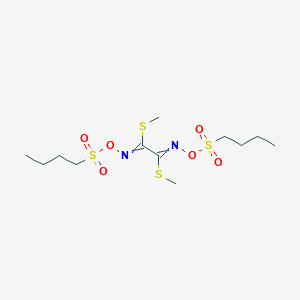
![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)

![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
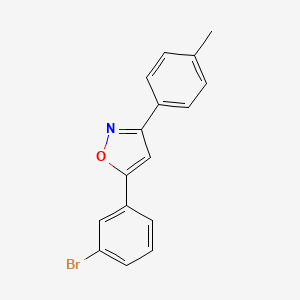
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)

![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
